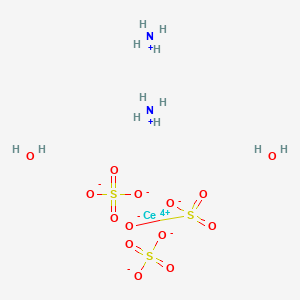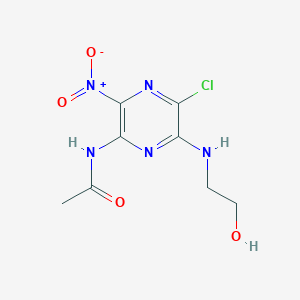
N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazine ring, a nitro group, and an acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrazine ring.
Amidation: Formation of the acetamide group through a reaction with acetic anhydride.
Amination: Introduction of the hydroxyethylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyridin-2-yl)acetamide
- N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitroquinolin-2-yl)acetamide
Uniqueness
N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87591-65-9 |
|---|---|
Fórmula molecular |
C8H10ClN5O4 |
Peso molecular |
275.65 g/mol |
Nombre IUPAC |
N-[5-chloro-6-(2-hydroxyethylamino)-3-nitropyrazin-2-yl]acetamide |
InChI |
InChI=1S/C8H10ClN5O4/c1-4(16)11-7-8(14(17)18)12-5(9)6(13-7)10-2-3-15/h15H,2-3H2,1H3,(H2,10,11,13,16) |
Clave InChI |
BELAQKKCCCHCOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


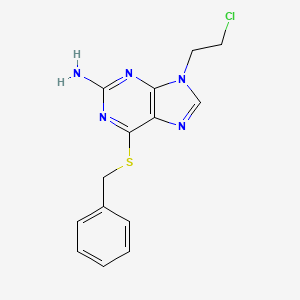

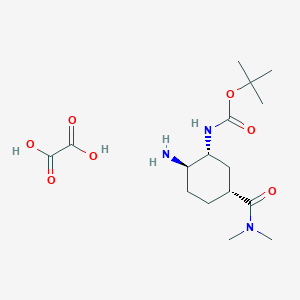

![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)

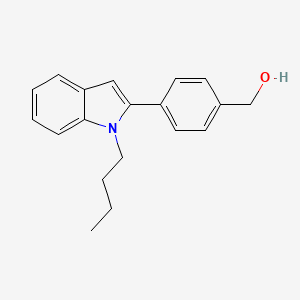
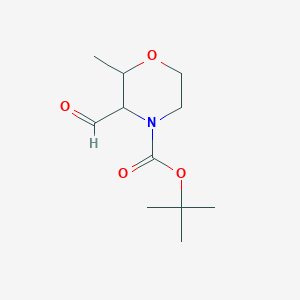
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)

![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

